(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate
Description
(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate is a benzodioxin derivative featuring a 1,4-benzodioxin core substituted with an acetyl group at the 6-position and a methyl acetate moiety at the 2-position. The benzodioxin scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions with biological targets .
Properties
CAS No. |
167502-21-8 |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(6-acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate |
InChI |
InChI=1S/C13H14O5/c1-8(14)10-3-4-12-13(5-10)17-7-11(18-12)6-16-9(2)15/h3-5,11H,6-7H2,1-2H3 |
InChI Key |
RAIQARMGAWPEDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(CO2)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Dihydroxyacetophenone Derivatives
A foundational approach involves constructing the benzodioxin core from dihydroxybenzene precursors. For example, 2,5-dihydroxyacetophenone serves as a viable starting material due to its pre-installed acetyl group at the 6-position. Reaction with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates nucleophilic substitution, forming the 1,4-dioxin ring:
$$
\text{2,5-Dihydroxyacetophenone + 1,2-Dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-ol}
$$
This intermediate harbors a hydroxyl group at the 2-position, which is subsequently esterified to yield the methyl acetate substituent.
Esterification of the 2-Hydroxyl Group
The hydroxyl group at the 2-position undergoes esterification using acetic anhydride in the presence of catalytic sulfuric acid. Optimized conditions from methyl acetate synthesis (e.g., 4.08% catalyst concentration, 1.19:1 methanol-to-acetic acid ratio) can be adapted, though methanol is replaced by the benzodioxin alcohol:
$$
\text{6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-ol + Acetic Anhydride} \xrightarrow{\text{H}2\text{SO}4} \text{(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate}
$$
Yields exceeding 95% are achievable under microwave-assisted conditions (577 W, 24.5 minutes), as demonstrated in analogous esterifications.
Alternative Catalytic Approaches
Zeolite-Catalyzed Cyclization
H-MCM-22 zeolite, effective in synthesizing benzodiazepines, can catalyze the cyclization of 2,5-dihydroxyacetophenone with ethylene glycol diacetate. The mesoporous structure of H-MCM-22 enhances reactant diffusion, achieving 88% conversion at 60°C in acetonitrile:
$$
\text{2,5-Dihydroxyacetophenone + Ethylene Glycol Diacetate} \xrightarrow{\text{H-MCM-22}} \text{this compound}
$$
Chemical Reactions Analysis
Types of Reactions
(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetyl and acetate groups can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The benzodioxin ring system may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate with structurally related benzodioxin derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Structural and Functional Insights:
Substituent Effects on Reactivity and Stability The acetyl group in the target compound may reduce electrophilicity at the benzodioxin ring compared to nitro or amino substituents (e.g., in intermediates for antipsychotics ).
Pharmacological Implications
- Piperazine- and pyridinamine-substituted analogs (e.g., and ) exhibit direct receptor interactions (e.g., antihypertensive or antipsychotic effects), whereas the target compound’s ester and acetyl groups suggest a role as a synthetic precursor rather than a final drug candidate .
Synthetic Utility
- The target compound’s structure aligns with intermediates used in one-pot syntheses (e.g., ), where ester groups facilitate nucleophilic acyl substitutions or condensations.
Q & A
Basic Research Questions
Q. What synthetic strategies are typically employed to construct the benzodioxin core in derivatives like (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate?
- The benzodioxin core is often synthesized via cyclization reactions using dihydroxybenzene derivatives or epoxide intermediates. For example, cyclocondensation of catechol derivatives with dihalides or carbonyl-containing reagents under basic conditions (e.g., K₂CO₃) can yield the 1,4-benzodioxin structure. Subsequent functionalization (e.g., acetylation, esterification) introduces substituents like the acetyl and methyl acetate groups .
Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?
- 1H-NMR resolves proton environments (e.g., acetyl methyl, benzodioxin aromatic protons). IR spectroscopy identifies carbonyl (C=O) stretches from the acetyl and ester groups (~1700-1750 cm⁻¹). CHN elemental analysis validates stoichiometry, while mass spectrometry (HRMS) confirms molecular weight .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Use fume hoods, gloves, and eye protection. In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Avoid inhalation and ingestion. Consult safety data sheets for benzodioxin derivatives, which recommend emergency protocols similar to handling aromatic esters .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the benzodioxin core during synthesis?
- Key variables include:
- Catalysts : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance cyclization efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature : Controlled heating (80–120°C) minimizes side reactions like oxidation.
- Monitoring by TLC or HPLC ensures reaction progression .
Q. How might researchers address contradictions in spectral data interpretation, such as unexpected coupling patterns in 1H-NMR?
- Use 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals. Computational modeling (e.g., DFT calculations) predicts chemical shifts and validates assignments. Cross-referencing with analogs (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide) can clarify structural ambiguities .
Q. What in silico strategies are effective for predicting the biological activity of this compound?
- Molecular docking identifies potential binding sites in enzyme targets (e.g., α-glucosidase, acetylcholinesterase). QSAR models correlate substituent effects (e.g., acetyl group electron-withdrawing properties) with inhibitory activity. Pharmacophore mapping aligns structural features with known bioactive benzodioxins .
Q. How do the acetyl and methyl acetate substituents influence the compound’s physicochemical properties?
- The acetyl group increases lipophilicity (LogP) and may enhance membrane permeability. The methyl ester improves stability against hydrolysis compared to free carboxylic acids. Solubility in polar solvents (e.g., ethanol, DMSO) is critical for in vitro assays .
Q. What mechanistic hypotheses explain the enzyme inhibition potential of this compound, based on structural analogs?
- Analogous 1,4-benzodioxin derivatives (e.g., sulfonamide-acetamides) inhibit α-glucosidase via competitive binding to the active site, as shown by kinetic assays. The acetyl group may interact with catalytic residues (e.g., histidine in acetylcholinesterase), while the benzodioxin core provides π-π stacking with aromatic enzyme pockets .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biological activities of structurally similar benzodioxin derivatives?
- Evaluate assay conditions (e.g., pH, enzyme source) that affect inhibitor potency. Compare substituent effects: For example, electron-withdrawing groups (e.g., acetyl) may enhance activity in some targets but reduce it in others. Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
